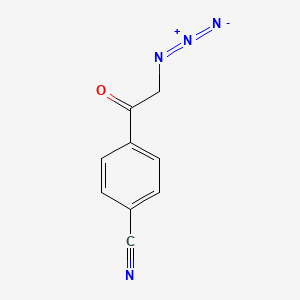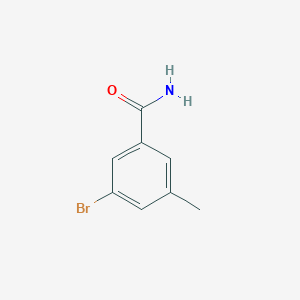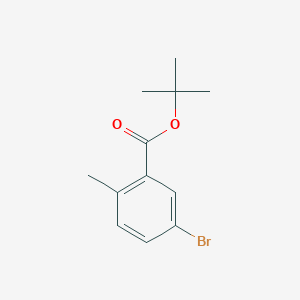
4-(2-アジドアセチル)ベンゾニトリル
概要
説明
4-(2-Azidoacetyl)benzonitrile is a chemical compound with the molecular formula C9H6N4O . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of 4-(2-Azidoacetyl)benzonitrile includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 18 bonds. There are 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 positively charged N .Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Azidoacetyl)benzonitrile are not available, similar compounds like benzonitrile have been used in various chemical reactions. For instance, benzonitrile can be hydrolyzed to benzoic acid or reduced to benzylamine .科学的研究の応用
抗菌剤合成
4-(2-アジドアセチル)ベンゾニトリル: は、新規抗菌剤の合成における潜在的な用途を有する。 そのアジド基は、セミカルバゾンおよびチオセミカルバゾン部分を含むさまざまなベンゾチアゾール誘導体の作成に使用でき、グラム陽性菌およびグラム陰性菌の両方に強力な抗菌活性を示した .
薬理学的に活性な化合物
薬理学では、4-(2-アジドアセチル)ベンゾニトリルは、ヒトファルネシル転移酵素の潜在的な阻害剤であるトリアジン-トリアゾールの開発のための前駆体として役立つことができ、この酵素は癌の進行に関与している . この化合物の汎用性により、抗癌研究で使用できるさまざまな薬理学的に活性な分子を作成することができる。
材料科学: 発光材料
この化合物の構造的特徴により、カルバゾールとフェノキサジンが混在する置換基を持つベンゾニトリル誘導体の合成に適している。 これらの誘導体は、デュアルエミッションと熱活性化遅延蛍光(TADF)を示し、次世代発光材料の有望な候補となる .
化学合成: グリーンケミストリー
4-(2-アジドアセチル)ベンゾニトリル: は、グリーンケミストリーの原則を使用して合成できる。 その合成におけるイオン液体のリサイクル剤としての使用は、環境に優しいアプローチを表し、金属塩触媒の必要性を減らし、分離プロセスを簡素化する .
分析化学: グリココンジュゲートの可視化
分析化学では、4-(2-アジドアセチル)ベンゾニトリルは、代謝的標識によるグリココンジュゲート合成モニタリングに使用できる。 これは、さまざまな生物学的プロセスを理解するために不可欠な、グリココンジュゲートを可視化するための非放射性代替手段を提供する .
環境科学: 汚染監視
4-(2-アジドアセチル)ベンゾニトリルの環境用途には、汚染監視に使用できる化合物の合成における中間体としての使用が含まれる。 その誘導体は、特定の汚染物質を検出するか、環境汚染物質の分解を研究するように設計できる .
作用機序
Target of Action
Based on its structure, it can be inferred that it might interact with aromatic compounds or rings .
Mode of Action
Azido compounds are known to participate in various chemical reactions, including nucleophilic substitution reactions . The azido group in 4-(2-Azidoacetyl)benzonitrile could potentially act as a nucleophile, attacking electrophilic carbon atoms in other molecules .
Biochemical Pathways
For instance, they can be involved in the transformation of benzonitrile herbicides via the nitrile hydratase–amidase pathway in certain microorganisms .
Pharmacokinetics
Pharmacokinetics is the study of the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug .
特性
IUPAC Name |
4-(2-azidoacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c10-5-7-1-3-8(4-2-7)9(14)6-12-13-11/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYPCFYAPBARSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1525939.png)




![5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525949.png)
![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1525950.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1525951.png)


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)

